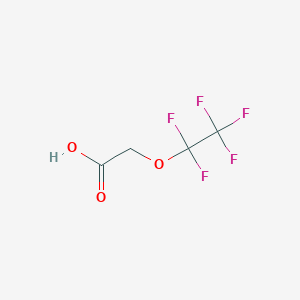

Pentafluoroethyloxy-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pentafluoroethyloxy-acetic acid is a chemical compound consisting of an ethylenedioxy group (-O-CH2-CH2-O-) substituted with five fluorine atoms and a carboxylic acid (-COOH) group. It is also known as ethyl 2-(perfluoroethoxy)acetate . Its molecular weight is 194.057.

Molecular Structure Analysis

The molecular structure of this compound is characterized by its formula C4H3F5O3. The structure analysis of similar compounds often involves techniques such as Scanning Electron Microscopy (SEM), Confocal Laser Scanning Microscopy (CLSM), and Low Field Nuclear Magnetic Resonance (LF-NMR) .Applications De Recherche Scientifique

Application in Chromatography and Mass Spectrometry

Pentafluoroethyloxy-acetic acid is utilized in chromatography and mass spectrometry. For example, a microscale method involves the preparation of the pentafluorobenzyl ester of indole-3-acetic acid using α-bromopentafluorotoluene as the esterifying agent. This method is applicable for the assay of indole-3-acetic acid in resinous plant material such as olive leaves (Epstein & Cohen, 1981).

Role in Maillard Reaction Systems

The formation of acetic acid from pentoses in aqueous buffered systems, including temperature and pH effects, has been studied. This supports β‐dicarbonyl cleavage of 1‐deoxypento‐2,4‐diulose as a major pathway leading to acetic acid in pentose‐based Maillard reaction systems (Davidek et al., 2008).

Safety Assessment in Food Contact Materials

There has been significant work on the safety assessment of perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt, and similar compounds for use in food contact materials. The European Food Safety Authority (EFSA) concluded that there is no safety concern for the consumer if these substances are used as polymer production aids during the manufacture of fluoropolymers (Flavourings, 2014).

Application in Catalysis

In the field of catalysis, acetic acid plays a role in various processes. For instance, the palladium-catalyzed isomerization of methylenecyclopropylcarbinols in acetic acid achieves regioselectivity by a subtle choice of ligand and/or solvent (Shi, Wang & Shao, 2007).

Biofuel Production

Acetic acid is also significant in biofuel production. A study on ethanol production from steam-pretreated, acetic-acid-impregnated wheat straw used simultaneous saccharification and co-fermentation with genetically modified yeast strain Saccharomyces cerevisiae (Bondesson & Galbe, 2016).

Hydrogenation Processes

The hydrogenation of acetic acid to ethanol over Ir-MoOx/SiO2 catalysts showed excellent performance, indicating potential applications in biomass conversion processes (Wang et al., 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O3/c5-3(6,7)4(8,9)12-1-2(10)11/h1H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAHPWZULBRKNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2555239.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B2555241.png)

![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)

![[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2555250.png)

![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)

![5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2555254.png)

![Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2555255.png)

![Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555256.png)

![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/no-structure.png)